molecular formula C18H20N4O4S B2477802 N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(morpholine-4-sulfonyl)benzamide CAS No. 941902-96-1

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2477802
CAS No.: 941902-96-1
M. Wt: 388.44
InChI Key: DHIXJEMCVFYGTC-UHFFFAOYSA-N
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Description

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(morpholine-4-sulfonyl)benzamide is a sophisticated small molecule designed for research applications, featuring a cyclopenta[d]pyrimidine core structure. This scaffold is recognized in medicinal chemistry for its potential in kinase inhibition, serving as a privileged structure in the design of compounds that target adenosine triphosphate (ATP)-binding sites . The 4-(morpholine-4-sulfonyl)benzamide substituent is a key functional group that can significantly influence the compound's physicochemical properties and biological activity. The morpholine-sulfonyl group can enhance aqueous solubility and contributes to molecular recognition, while the benzamide linkage provides a rigid, planar conformation that favors specific protein interactions . This molecular architecture suggests potential utility as a chemical tool for investigating kinase signaling pathways, enzyme inhibition mechanisms, and structure-activity relationships (SAR) in early-stage drug discovery research. The compound is provided exclusively for research use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c23-18(21-17-15-2-1-3-16(15)19-12-20-17)13-4-6-14(7-5-13)27(24,25)22-8-10-26-11-9-22/h4-7,12H,1-3,8-11H2,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIXJEMCVFYGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(morpholine-4-sulfonyl)benzamide typically involves multicomponent condensation reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by the addition of alkylating agents . The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar multicomponent condensation methods. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(morpholine-4-sulfonyl)benzamide has been explored for its potential therapeutic applications:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through its action on specific molecular targets.
  • Protein Kinase Inhibition : It acts as an inhibitor of protein kinases, modulating cellular signaling pathways crucial for cancer progression and other diseases.

Biological Research

This compound serves as a fluorescent probe in biological studies:

  • Cellular Studies : It is utilized to investigate various biological processes by tracking cellular interactions and pathways.
  • Enzyme Inhibition Studies : Its ability to inhibit enzymes such as acetylcholinesterase has been documented, indicating potential applications in treating neurodegenerative diseases.

Material Science

The unique structural features of this compound make it suitable for:

  • Development of Novel Materials : Its properties can be harnessed in creating materials with specific functionalities, such as improved electronic or optical characteristics.

Industrial Applications

In industrial contexts:

  • Corrosion Inhibitors : The compound is being researched for its effectiveness in protecting metal surfaces from corrosion.

Case Studies

  • Anticancer Activity Assessment
    • A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
  • Enzyme Inhibition Profile
    • Research indicated that this compound effectively inhibited acetylcholinesterase activity in vitro. This suggests potential therapeutic uses in treating conditions like Alzheimer's disease.
  • Material Development
    • Investigations into the use of this compound in polymer matrices showed enhanced thermal stability and mechanical properties, making it a candidate for advanced material applications.

Mechanism of Action

The mechanism of action of N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinases, the compound binds to the active site of the enzyme, preventing its activity and thereby modulating cellular signaling pathways . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Target Compound:

  • Core Structure : Cyclopenta[d]pyrimidine fused ring system.
  • Substituents :
    • Morpholine-4-sulfonyl group at the benzamide’s para position.
    • Absence of ionic salt form (neutral molecule).

Similar Compound ():

  • Core Structure: Pyrimidine ring with a 4-morpholinophenylamino substituent.
  • Substituents: Cyanomethyl group on the benzamide nitrogen. Hydrochloride salt formulation for enhanced solubility.

Intermediate ():

  • Cyclopenta[d]pyrimidinyl Hydrazine : Highlights synthetic routes involving hydrazine intermediates for cyclopenta[d]pyrimidine derivatives.

Physicochemical and Pharmacological Properties

A comparative analysis of key properties is summarized below:

Property Target Compound Similar Compound ()
Molecular Formula Estimated: C₁₆H₁₉N₄O₃S C₂₃H₂₃N₆O₂·HCl
Molecular Weight ~347 g/mol 457.93 g/mol (salt) / 422.47 g/mol (free base)
Functional Groups Morpholine sulfonyl, benzamide Morpholinophenylamino, cyanomethyl, hydrochloride
Solubility Moderate (neutral, sulfonyl enhances polarity) High (ionic salt formulation)
Biological Target Hypothesized kinase inhibitor Patent-suggested kinase inhibitor
Synthetic Complexity Moderate (sulfonation and cyclization steps) Moderate (amination and salt formation)

Research Findings and Implications

Solubility and Bioavailability : The hydrochloride salt in the compound offers superior aqueous solubility, a critical factor for oral bioavailability. In contrast, the neutral sulfonyl group in the target compound may necessitate prodrug strategies or formulation optimization .

Synthetic Pathways : The use of hydrazine intermediates () suggests shared synthetic routes for pyrimidine derivatives. However, the target compound’s cyclopenta ring requires specialized cyclization steps, increasing synthetic complexity compared to simpler pyrimidine analogs .

Selectivity and Metabolic Stability

  • The cyclopenta[d]pyrimidine core in the target compound introduces steric constraints that may reduce off-target interactions, a limitation observed in non-fused pyrimidine analogs .
  • The sulfonyl group could improve metabolic stability by resisting oxidative degradation compared to amine-linked morpholine groups in ’s compound.

Biological Activity

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(morpholine-4-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial effects, enzyme inhibition, and anticancer activity, supported by recent research findings.

Chemical Structure and Properties

The compound features a cyclopenta[d]pyrimidine core linked to a morpholine sulfonamide group, which is known for enhancing biological activity through various mechanisms. Its molecular formula is C16H19N3O3S, with a molecular weight of approximately 345.41 g/mol.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the morpholine sulfonamide moiety have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Specifically, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease. Compounds with similar piperidine and sulfonamide functionalities have been reported to possess significant AChE inhibition, which is crucial in treating conditions like Alzheimer's disease .

EnzymeInhibition IC50 (µM)
Acetylcholinesterase2.14 ± 0.003
UreaseStrong inhibition

Anticancer Activity

In vitro studies have indicated that related compounds can inhibit the proliferation of cancer cells. For instance, a compound structurally related to this compound was found to inhibit the growth of colorectal cancer cells (SW480 and HCT116) with IC50 values of 2 µM and 0.12 µM respectively . This suggests that the compound may have potential as an anticancer agent.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies reveal that the compound can effectively interact with amino acid residues critical for enzyme activity and receptor binding .

Case Studies

  • Antibacterial Screening : A series of synthesized compounds were tested against multiple bacterial strains. The results indicated that compounds with the morpholine sulfonamide structure exhibited significant antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition Studies : Inhibitory assays demonstrated that several derivatives showed potent inhibition against AChE and urease, highlighting their therapeutic potential in neurological and gastrointestinal disorders .
  • Cancer Cell Proliferation Inhibition : Research on structurally similar compounds revealed their ability to reduce cell viability in cancer cell lines significantly. This positions them as promising candidates for further development in cancer therapy .

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